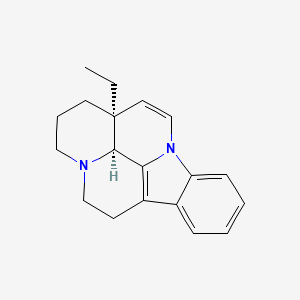

(-)-Eburnamenine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38199-30-3 |

|---|---|

Molecular Formula |

C19H22N2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |

InChI |

InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m1/s1 |

InChI Key |

VKTOXAGUZWAECL-MOPGFXCFSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Eburnane Alkaloids

Botanical Sources of (-)-Eburnamenine and Related Eburnane Alkaloids

The quest for this compound and its structural relatives, the eburnane alkaloids, leads primarily to the plant kingdom, where specific families and genera serve as rich reservoirs for these complex molecules.

Apocynaceae Family as a Prominent Source

The Apocynaceae family, commonly known as the dogbane family, is a principal source of monoterpenoid indole (B1671886) alkaloids (MIAs), a large and diverse group of natural products that includes the eburnane skeleton. mdpi.com These alkaloids are nitrogenous metabolites resulting from the biosynthetic combination of tryptophan and the terpene-derived iridoid, secologanin (B1681713). phcogrev.com The occurrence of these complex alkaloids is largely concentrated within a few plant families, with Apocynaceae being one of the most significant. mdpi.com Genera within this family, such as Kopsia, Voacanga, Catharanthus, and Rauvolfia, are well-documented producers of various MIAs, including those with eburnane, aspidosperma, and iboga-type structures. mdpi.comphcogrev.comikm.org.mynih.gov Research has identified numerous eburnane-type alkaloids, including eburnamine (B1221595), isoeburnamine, eburnamonine, and eburnamenine (B1235447), from various species within this family. ikm.org.myresearchgate.net

Specific Genera: Vinca L., Hunteria eburnea, and Melodinus

Within the Apocynaceae family, certain genera are particularly noteworthy for their production of this compound and related compounds.

Vinca L. : The genus Vinca, especially Vinca minor (lesser periwinkle), is a well-known source of eburnane-type indole alkaloids. cabidigitallibrary.orgcuni.cz Vincamine (B1683053), a prominent eburnane alkaloid, is found in significant quantities in the leaves of V. minor. cabidigitallibrary.orgresearchgate.net Other related compounds isolated from Vinca species include vincine, apovincamine, and eburnamonine. cabidigitallibrary.orgresearchgate.net The presence of these alkaloids has made Vinca a key subject of phytochemical research. cuni.czresearchgate.net

Hunteria eburnea : The species Hunteria eburnea is the namesake for the eburnane class of alkaloids, with eburnamine being one of the first of this type isolated from it. researchgate.netacs.org It is a rich source of these compounds, yielding a variety of tertiary bases including eburnamine, isoeburnamine, eburnamonine, and eburnamenine. acs.orgresearchgate.net Other species within the genus, such as Hunteria zeylanica and Hunteria elliotii, also produce a diverse array of indole alkaloids, including those with the eburnane skeleton. researchgate.netum.edu.myijpsr.com

Melodinus : The genus Melodinus is another significant source of structurally diverse indole alkaloids, including those with the eburnane framework. researchgate.net Phytochemical investigations of species like Melodinus khasianus and Melodinus hemsleyanus have led to the isolation of new and known eburnane-type alkaloids. researchgate.nettjnpr.orgacs.org Research has identified compounds such as melokhanine E, which possesses the eburnane skeleton, from this genus. researchgate.net

Table 1: Selected Eburnane Alkaloids and Their Botanical Sources

| Alkaloid | Botanical Source(s) | Family |

| This compound | Hunteria eburnea, Hunteria zeylanica, Vinca minor | Apocynaceae |

| Eburnamine | Hunteria eburnea, Kopsia terengganensis, Hunteria zeylanica | Apocynaceae |

| Isoeburnamine | Hunteria eburnea, Kopsia terengganensis, Hunteria zeylanica | Apocynaceae |

| Eburnamonine | Hunteria eburnea, Kopsia terengganensis, Vinca minor | Apocynaceae |

| Vincamine | Vinca minor, Catharanthus roseus | Apocynaceae |

| Larutensine | Kopsia larutensis | Apocynaceae |

| Melokhanine E | Melodinus khasianus | Apocynaceae |

Enzymatic and Chemical Steps in Indole Alkaloid Biosynthesis Relevant to the Eburnane Skeleton

The formation of the eburnane ring system is a complex biosynthetic process, originating from basic metabolic building blocks and proceeding through a series of enzyme-catalyzed reactions.

Tryptophan and Secologanin as Key Biosynthetic Precursors

The biosynthesis of all monoterpenoid indole alkaloids, including this compound, begins with two primary precursors: the amino acid L-tryptophan and the monoterpene iridoid, secologanin. nih.govuniversiteitleiden.nl Tryptophan provides the indole core and an adjacent two-carbon unit, while secologanin supplies the remaining nine or ten carbon atoms that form the terpenoid portion of the molecule.

The pathway initiates with the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine (B22526). universiteitleiden.nlresearchgate.net Separately, the secoiridoid pathway produces secologanin from the universal monoterpene precursor geranyl diphosphate (B83284) (GPP). universiteitleiden.nl The crucial and first committed step in the biosynthesis of over 3,000 MIAs is the stereospecific condensation of tryptamine and secologanin. researchgate.netcore.ac.uk This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which forms 3α(S)-strictosidine. core.ac.uknih.gov Strictosidine is the universal precursor from which the vast array of MIA skeletons, including the eburnane type, are derived through a series of oxidations, rearrangements, and cyclizations mediated by various enzymes, particularly oxidoreductases like those from the cytochrome P450 family. frontiersin.orgnih.gov

Proposed Stereochemical Control in Biosynthetic Routes to this compound

A significant challenge in understanding and replicating the formation of eburnane alkaloids is the precise control of stereochemistry, particularly at the C20 and C21 positions of the eburnane core. researchgate.netnih.gov In nature, this stereochemical outcome is dictated by the high specificity of the enzymes involved in the biosynthetic pathway downstream of strictosidine.

While the exact enzymatic steps leading to the eburnane skeleton and controlling its stereochemistry are not fully elucidated, research into the total synthesis of these molecules provides insight into the complexity involved. Synthetic chemists have developed strategies, such as conformation-directed cyclizations and rearrangements (e.g., aza-pinacol or α-iminol rearrangements), to control the relative stereochemistry and achieve the desired cis-C20/C21 configuration found in many natural eburnane alkaloids. researchgate.netresearchgate.netthieme-connect.com

Furthermore, studies have revealed cases of "biosynthetic enantiodivergence," where a single plant species can produce eburnane alkaloids with opposite absolute configurations. researchgate.netacs.org For example, different Kopsia species, or even the same species from different geographical locations, can show different patterns in the composition of enantiomeric eburnane alkaloids. researchgate.netacs.org This suggests the existence of distinct, enantiocomplementary sets of biosynthetic enzymes that have evolved to produce different stereoisomers from a common precursor. This phenomenon complicates the practice of assigning absolute configurations to new alkaloids based on the assumption of a common biogenetic origin with known co-occurring compounds. acs.org The precise enzymatic mechanisms that govern this stereochemical divergence remain an active area of investigation.

Advanced Synthetic Methodologies for Eburnamenine and Its Core Skeleton

The intricate, pentacyclic structure of (-)-eburnamenine has presented a formidable challenge to synthetic chemists, spurring the development of innovative and elegant strategies for its construction. These methodologies often focus on the stereocontrolled formation of its characteristic eburnane core and the installation of its key chiral centers.

Structure Activity Relationship Sar Studies of Eburnamenine Derivatives and Analogues

Synthetic Modifications to the Eburnamenine (B1235447) Core and their Impact on Biological Activity

The pentacyclic structure of (-)-Eburnamenine offers multiple sites for synthetic modification. Research has primarily focused on the derivatization of functional groups, alterations at various positions on the carbon skeleton, and the influence of stereoisomerism on the molecule's biological effects. These modifications have revealed critical insights into how the architecture of the eburnamenine scaffold dictates its interaction with biological targets.

The ester group at the C-14 position has been a significant focus of derivatization studies, particularly in the closely related compound Vinpocetine, which is the ethyl ester of apovincaminic acid (a derivative of eburnamenine). The nature of this ester group is crucial for the compound's cerebrovascular activity. nih.gov

Hydrolysis of the ester group at C-14 to the corresponding carboxylic acid (apovincaminic acid) results in a significant reduction in cerebrovascular effects, although peripheral vasodilatory activity may be retained. nih.gov This indicates that the ester functionality is essential for the compound's activity within the central nervous system. Conversely, substitution of the C-14 carboxylic ester with a dialkylamino-alkylaminomethyl chain has been shown to increase neuroprotective and lipid peroxidation inhibiting activities, while completely abolishing vascular and antihypoxic properties.

Further modifications of the ester group have been explored to enhance the pharmacological profile. For instance, the synthesis of various ester derivatives of apovincaminic acid has been a key strategy in the development of compounds with potentially improved bioavailability and duration of action. These studies underscore the critical role of the C-14 substituent in modulating the biological activity of the eburnamenine scaffold.

Modifications at various carbon atoms of the eburnamenine skeleton have been investigated to probe the SAR. While the C-14 position is critical, as discussed above, other positions such as C-15 and C-19 have also been targets for synthetic alteration.

One notable modification is the introduction of an exocyclic α-methylene group at the C-15 position of (-)-eburnamonine (B7788956), creating 15-methylene-eburnamonine. This structural change was found to impart potent cytotoxic activity against several cancer cell lines. nih.gov The activity of this derivative is attributed to the presence of the α,β-unsaturated carbonyl group (an enone), which can act as a Michael acceptor for biological nucleophiles like thiols. nih.gov Reduction of the double bond in 15-methylene-eburnamonine to give the C-15 methyl analogue resulted in a loss of this cytotoxic activity, confirming the crucial role of the enone functionality for this specific biological effect. nih.gov

Information regarding synthetic modifications specifically at the C-19 position of the eburnamenine skeleton is limited in the reviewed literature. However, studies on other complex alkaloid structures often show that modifications at such peripheral positions can influence lipophilicity, metabolic stability, and receptor interaction, suggesting that this could be a viable area for future SAR studies on eburnamenine derivatives.

The eburnamenine skeleton possesses multiple chiral centers, and the absolute configuration at these centers is a critical determinant of biological activity. The natural (-)-enantiomer and its derivatives often exhibit significantly different pharmacological profiles compared to their unnatural (+)-enantiomers. For example, the total synthesis of both (-)-eburnamonine and its enantiomer, (+)-epi-eburnamonine, has been accomplished, allowing for comparative biological evaluation. nih.gov

Correlation of Specific Structural Features with Molecular Interaction Profiles

The diverse biological activities of eburnamenine derivatives are a consequence of their interactions with multiple molecular targets. Key among these are phosphodiesterases (PDEs) and various ion channels. Vinpocetine, a prominent derivative, is a known inhibitor of PDE1. researchgate.netnih.gov This inhibition leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn contributes to vasodilation, particularly in cerebral blood vessels. nih.gov

The ester group at C-14 appears to be a key structural feature for this PDE1 inhibition and the resultant cerebrovascular effects. As mentioned earlier, removal of this group diminishes this activity. nih.gov Furthermore, modifications to the A ring of the eburnamenine core, for example by introducing a bromine atom at the 10-position, can also influence vasodilatory properties. nih.gov

Rational Design Principles for Novel Eburnamenine Analogues with Enhanced Molecular Selectivity

The development of novel eburnamenine analogues with enhanced selectivity for specific molecular targets is guided by several rational design principles. A primary goal is to design compounds that are potent and selective inhibitors of specific PDE isozymes, such as PDE1, to maximize therapeutic effects on cerebral circulation while minimizing off-target effects.

One key principle is scaffold modification and functional group optimization . Based on the known SAR, the C-14 ester group is a critical anchor for activity. Rational design efforts can involve creating libraries of different esters to fine-tune potency and pharmacokinetic properties. Furthermore, modifications to other parts of the eburnamenine skeleton can be used to improve selectivity. For example, understanding the topology of the PDE1 active site can inform the design of derivatives with substituents that form specific favorable interactions, enhancing binding affinity and selectivity over other PDE isozymes.

Another principle is the application of bioisosteric replacements . This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved selectivity or metabolic stability. For instance, different heterocyclic rings could be explored as replacements for parts of the eburnamenine core to probe interactions with the target protein.

Finally, conformational constraint is a powerful design strategy. By introducing structural modifications that lock the molecule into a specific, biologically active conformation, it is possible to enhance binding affinity and selectivity for the intended target. This could involve creating more rigid analogues of the flexible eburnamenine ring system. The synthesis of derivatives with altered stereochemistry also falls under this principle, as it explores different conformational spaces.

Through the application of these principles, researchers aim to develop the next generation of eburnamenine-based therapeutics with superior efficacy and safety profiles.

Data Tables

Table 1: Impact of C-15 Modification on the Biological Activity of (-)-Eburnamonine Derivatives

| Compound | Modification at C-15 | Biological Activity |

| (-)-Eburnamonine | None | Cerebrovascular effects |

| 15-Methylene-eburnamonine | Exocyclic double bond | Potent cytotoxic activity |

| 15-Methyl-eburnamonine | Methyl group (reduced double bond) | Loss of cytotoxic activity |

Table 2: Influence of C-14 Substituents on the Pharmacological Profile of Eburnamenine Analogues

| C-14 Substituent | Primary Biological Effect |

| Carboxylic acid | Reduced cerebrovascular activity |

| Ethyl ester (Vinpocetine) | Cerebrovascular dilation (PDE1 inhibition) |

| Dialkylamino-alkylaminomethyl | Increased neuroprotection, loss of vascular effects |

Molecular Mechanisms of Action for Eburnane Alkaloids Excluding Clinical Outcomes

Interactions with Neurotransmitter Systems at the Molecular Level

(-)-Eburnamenine's engagement with neurotransmitter systems is a cornerstone of its activity. Neurotransmitter signaling is a complex process vital for a vast array of physiological and psychological functions. numberanalytics.com This communication is mediated by neurotransmitter receptors, which are proteins that recognize and respond to specific neurotransmitters, translating these signals into cellular responses. numberanalytics.com These receptors are broadly classified into two main types: ionotropic and metabotropic. numberanalytics.com

Ionotropic receptors are ligand-gated ion channels that open upon neurotransmitter binding, allowing ions to flow across the cell membrane and thereby exciting or inhibiting the postsynaptic neuron. numberanalytics.com Conversely, metabotropic receptors are coupled to G-proteins, which, upon activation, initiate downstream signaling cascades that can modulate ion channel activity, alter gene expression, and influence cellular metabolism. numberanalytics.com

The activation of these receptors is a multi-step process involving neurotransmitter binding, conformational changes in the receptor, and the recruitment of downstream signaling molecules. numberanalytics.com Dysregulation in neurotransmitter signaling, such as altered receptor expression or function, can contribute to neurological disorders. numberanalytics.com

Modulation of Intracellular Signaling Pathways (e.g., Phosphodiesterase Inhibition and Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation)

This compound is known to modulate intracellular signaling pathways, notably through the inhibition of phosphodiesterases (PDEs). PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling pathways. frontiersin.org The inhibition of PDEs leads to an increase in intracellular levels of cAMP and cGMP. frontiersin.orgmdpi.com

This elevation in cyclic nucleotides has significant downstream effects. For instance, increased cAMP can activate protein kinase A (PKA), which in turn can influence a variety of cellular processes. mdpi.com The cAMP signaling pathway is crucial for synaptic plasticity and the regulation of transcription factors like cAMP response element-binding protein (CREB), which is vital for neuronal plasticity. mdpi.com The modulation of cAMP levels through PDE inhibitors has emerged as a therapeutic strategy for various neurodegenerative disorders. frontiersin.orgmdpi.com Some PDE inhibitors have been shown to enhance the release of neurotransmitters like noradrenaline. nih.gov

| PDE Inhibitor Type | Effect on cAMP/cGMP | Downstream Signaling | Potential Outcome |

| Non-selective | Increases both cAMP and cGMP abcam.com | Activation of PKA and PKG pathways | Modulation of various cellular functions |

| Selective | Increases either cAMP or cGMP | Targeted activation of specific pathways | More specific therapeutic effects |

Neuroprotective Mechanisms at the Cellular and Subcellular Level

This compound exhibits neuroprotective properties through various mechanisms at the cellular and subcellular levels. These mechanisms primarily involve the modulation of oxidative stress pathways and the regulation of neuronal cell survival and apoptosis.

Modulation of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key factor in neuronal damage and neurodegenerative diseases. frontiersin.orgnih.gov The brain is particularly vulnerable to oxidative stress, which can lead to the disruption of calcium homeostasis and trigger neuronal death. mdpi.com

Cells have evolved intricate defense systems to counteract oxidative stress. A primary pathway is the Keap1-Nrf2 pathway. frontiersin.org Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of numerous antioxidant genes, bolstering the cell's capacity to combat oxidative damage. frontiersin.orgmdpi.com Another critical signaling pathway involved in neuroprotection is the PI3K/Akt pathway, which plays a role in cell survival, neuroinflammation, and synaptic plasticity by reducing oxidative stress and apoptosis. mdpi.comnih.gov

Phytochemicals have demonstrated the ability to modulate these pathways. For example, some compounds can directly activate the PI3K/Akt pathway or indirectly enhance its activity, providing neuroprotection. mdpi.com These compounds can also mitigate oxidative-stress-induced cytotoxicity by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Molecular Regulation of Neuronal Cell Survival and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal development and tissue homeostasis. nih.gov In the nervous system, it plays a role in eliminating superfluous neurons and refining neural connections. nih.gov However, aberrant apoptosis contributes to neuronal loss in various neurological conditions. nih.gov

The decision for a neuron to undergo apoptosis is governed by a complex interplay of extracellular and intracellular signals, including trophic factor deprivation, neurotoxin exposure, oxidative stress, and DNA damage. nih.gov These signals converge on the mitochondrial apoptotic machinery. nih.gov

A key family of proteins regulating apoptosis is the B-cell lymphoma 2 (Bcl-2) family, which includes both pro-survival and pro-apoptotic members. scienceopen.com The balance between these proteins determines the cell's fate. scienceopen.com For instance, the pro-survival protein MCL1 is crucial for neurogenesis and neuronal survival by preventing the activation of pro-apoptotic proteins like BAX and BAK. scienceopen.com Neurons possess a remarkable ability to halt the apoptotic process even after its initiation, a process that involves the transient activation of apoptotic pathway components and the action of survival proteins like BCL-xL. unc.edu

Receptor-Ligand Binding Studies and Target Specificity (e.g., Muscarinic Receptors, Opioid Receptors)

Receptor-ligand binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as this compound, and its target receptors. giffordbioscience.complos.org These assays measure the affinity and specificity of binding, providing insights into a compound's potential pharmacological effects. giffordbioscience.comwikipedia.org

Muscarinic Receptors: this compound has been shown to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These are G-protein coupled receptors involved in the parasympathetic nervous system. nih.govwikipedia.org Research indicates that this compound can act as a positive allosteric modulator at cardiac muscarinic receptors, increasing the binding affinity of other ligands. nih.gov Specifically, studies on rat heart atria found that l-eburnamonine increased the binding of [3H]N-methylscopolamine. nih.gov

Opioid Receptors: Opioid receptors, another class of G-protein coupled receptors, are involved in pain modulation and other physiological processes. nih.govnih.gov They are activated by both endogenous opioids (like endorphins and enkephalins) and exogenous opioids. nih.govnih.gov While there is extensive research on various ligands for opioid receptors, specific binding studies detailing the direct interaction of this compound with opioid receptors are less prevalent in the provided context. However, the μ-opioid receptor is known to be crucial in the formation and maintenance of social bonds and is implicated in various neurological and psychiatric disorders. medrxiv.org

| Receptor Target | Compound | Binding Characteristics | Reference |

| Cardiac Muscarinic Receptors | l-Eburnamonine | Positive allosteric modulator, increases binding of [3H]N-methylscopolamine. Affinity (KAR) = 22.6 μM. nih.gov | nih.gov |

Influence on Cerebral Microcirculation via Molecular Pathways

This compound is reported to influence cerebral microcirculation, which is critical for supplying the brain with oxygen and nutrients and removing waste products. plos.org The regulation of cerebral blood flow (CBF) involves complex interactions within the neurovascular unit, which includes neurons, glia, and vascular cells like pericytes and endothelial cells. nih.gov

Neural activity, mediated by neurotransmitters, can lead to changes in regional cerebral perfusion through interactions with receptors on vascular smooth muscle cells. nih.gov Adrenergic and cholinergic nerve fibers extensively innervate the cerebral vasculature, playing a role in the regulation of CBF. nih.gov Studies on the related compound vincamine (B1683053) have shown that it can increase global and regional CBF, particularly in areas with insufficient blood supply. nih.gov This effect is likely mediated through molecular pathways that lead to the relaxation of cerebrovascular smooth muscle cells and dilation of arterioles and capillaries. nih.gov The precise molecular mechanisms by which this compound exerts these effects on the microcirculation are an area of ongoing investigation but are thought to involve the modulation of ion channels and signaling pathways within the vascular endothelium and smooth muscle cells. nih.govmdpi.com

Advanced Analytical and Spectroscopic Techniques for Eburnamenine Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the intricate structure of complex organic molecules like (-)-eburnamenine. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can reveal specific structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic compounds in solution. researchgate.netslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound, ¹H NMR and ¹³C NMR are fundamental for its structural characterization.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters in ¹H NMR include chemical shift (δ), which indicates the electronic environment of a proton, and coupling constants (J), which reveal information about adjacent protons.

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in a molecule. While generally less sensitive than ¹H NMR, it is crucial for determining the total number of carbon atoms and their chemical environments. mdpi.com

Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for quantitative analysis. ox.ac.uknih.gov By comparing the integral of an analyte's signal to that of a known internal standard, the concentration of this compound in a sample can be accurately determined. ox.ac.uk This is particularly useful for purity assessments and formulation analysis.

A representative, though hypothetical, dataset of NMR data for this compound is presented below to illustrate the type of information obtained from these experiments.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | 135.8 |

| C-3 | 3.58 (m) | 48.2 |

| C-5 | 3.15 (m), 2.80 (m) | 51.7 |

| C-6 | 2.10 (m), 1.95 (m) | 22.4 |

| C-7 | - | 128.5 |

| C-8 | 7.45 (d) | 121.2 |

| C-9 | 7.10 (t) | 119.5 |

| C-10 | 7.18 (t) | 127.3 |

| C-11 | 7.50 (d) | 110.8 |

| C-12 | - | 138.1 |

| C-13 | - | 105.9 |

| C-14 | 1.85 (m), 1.55 (m) | 29.3 |

| C-15 | 1.90 (m) | 32.1 |

| C-16 | 4.20 (q) | 65.4 |

| C-17 | 1.25 (t) | 14.7 |

| C-18 | 0.88 (t) | 8.1 |

| C-19 | 1.45 (m) | 21.9 |

| C-20 | 1.30 (m) | 28.7 |

| C-21 | 3.85 (s) | 53.6 |

This is a hypothetical representation and actual values may vary based on experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. youtube.com It is a cornerstone in the structural elucidation of natural products like this compound, providing precise molecular weight information and valuable fragmentation data that aids in piecing together the molecular structure. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns, generated by techniques like collision-induced dissociation (CID), offer insights into the connectivity of the molecule. escholarship.org These patterns act as a "fingerprint," which can be compared to databases or used to deduce the structure of unknown compounds. Furthermore, MS is exceptionally sensitive, making it ideal for the detection and identification of trace-level impurities or degradation products. almacgroup.com

| Technique | Information Obtained | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio | Determination of the elemental composition and molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural elucidation by identifying characteristic fragments and neutral losses. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass analysis | Analysis of complex mixtures, impurity profiling, and metabolite identification. |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.govnih.govyoutube.com These techniques are complementary and offer valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its bonds. researchgate.net The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, IR spectroscopy can confirm the presence of C-H, C-N, and C=C bonds, which are characteristic of its indole (B1671886) alkaloid structure.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. sci-hub.box It provides information about vibrational modes that are often weak or absent in the IR spectrum. This technique can be particularly useful for studying the skeletal vibrations of the complex ring system of this compound.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-N stretch | 1350-1000 | 1350-1000 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from complex mixtures, such as synthetic reaction products or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating components of a mixture. nih.govresearchgate.net It is widely employed for the analysis of non-volatile compounds like this compound. In HPLC, a solution of the sample is pumped through a column packed with a stationary phase. The different components of the mixture travel through the column at different rates, allowing for their separation.

For this compound, reversed-phase HPLC is a common method. sielc.com A nonpolar stationary phase is used with a polar mobile phase. By coupling HPLC with a suitable detector, such as a UV-Vis or mass spectrometer, both qualitative and quantitative analysis can be performed. nih.gov This allows for the determination of the purity of a sample and the quantification of this compound in various matrices.

| Parameter | Typical Conditions for this compound Analysis |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength where this compound absorbs) or Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or slightly elevated |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. chromedia.org While this compound itself is not sufficiently volatile for direct GC analysis, it can be chemically modified to create a more volatile derivative. This process, known as derivatization, allows for the analysis of the compound by GC.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool in the synthetic chemistry of eburnane alkaloids like this compound. researchgate.net Its primary applications are the real-time monitoring of reaction progress and the preliminary assessment of purity during the initial stages of purification. itwreagents.comukessays.com

Reaction Monitoring: In the synthesis of this compound, chemists can track the conversion of reactants to products by spotting small aliquots of the reaction mixture onto a TLC plate over time. rsc.org The plate, typically coated with a polar stationary phase such as silica (B1680970) gel, is then developed in a suitable mobile phase. ukessays.commdpi.com By comparing the spots of the reaction mixture with spots of the starting materials and known standards, one can visually assess the consumption of reactants and the formation of the desired product. The relative positions of the spots, indicated by the retention factor (Rf value), are determined by the polarity of the compounds and the chosen solvent system. researchgate.net A completed reaction is often indicated by the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product.

Preliminary Purification: TLC is also crucial for optimizing the conditions for larger-scale purification by column chromatography. ukessays.commdpi.com Different solvent systems (mobile phases) can be quickly tested on TLC plates to find the optimal composition that provides the best separation between this compound and any impurities or byproducts. researchgate.net For alkaloids, which are basic, mobile phases often consist of a mixture of solvents like dichloromethane/methanol or ethyl acetate/hexane, sometimes with a small amount of a basic modifier like ammonia (B1221849) or triethylamine (B128534) to prevent peak tailing. mdpi.comactachemscand.org The fractions collected from column chromatography are then analyzed by TLC to identify those containing the pure compound. researchgate.net Visualization of the alkaloid spots on the TLC plate is typically achieved under UV light (254 nm or 365 nm) or by staining with alkaloid-specific reagents, such as Dragendorff's reagent, which produces characteristic orange or brown spots. nih.gov

Table 1: Typical TLC Systems for Eburnane Alkaloid Analysis

| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane / Methanol / Ammonia (90:9:1) | UV Light (254 nm), Dragendorff's Reagent | Reaction Monitoring & Fraction Analysis |

| Silica Gel 60 F254 | Ethyl Acetate / Hexane (70:30) | UV Light (254 nm), Iodine Vapor | Purity Assessment |

| Alumina | Chloroform / Methanol (95:5) | UV Light (365 nm) | Separation of related alkaloids |

X-ray Crystallography for Absolute Stereochemical Assignment of Eburnane Alkaloids

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govnih.gov For complex natural products like the eburnane alkaloids, which possess multiple stereocenters, this technique is invaluable for absolute configurational assignment. gla.ac.uk

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. thieme-connect.de By analyzing this pattern, a detailed electron density map of the molecule can be generated, from which the precise position of each atom (excluding most hydrogen atoms) in the crystal lattice is determined. nih.gov

For determining the absolute configuration of an enantiomerically pure compound like this compound, anomalous dispersion is utilized. thieme-connect.denih.gov When the crystal contains an atom that scatters X-rays anomalously (typically a heavy atom, but possible with lighter atoms using specific X-ray wavelengths), the intensities of Friedel pairs of reflections (reflections that are mirror images of each other) are no longer equal. nih.gov By carefully measuring and analyzing these intensity differences (Bijvoet differences), the correct absolute configuration can be assigned. nih.gov The result is often expressed as a Flack parameter, where a value close to zero for the correct enantiomer confirms the assignment with high confidence. nih.gov This technique has been successfully applied to determine the absolute configuration of numerous complex alkaloids, providing the foundational structural proof upon which other chemical and biological studies are built. nih.govrsc.org

Table 2: Illustrative Crystallographic Data Parameters for an Eburnane Alkaloid Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C19H22N2O |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P212121 |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 8.1 Å, b = 12.5 Å, c = 16.2 Å |

| Flack Parameter | Parameter used to determine the absolute configuration. | 0.05(10) |

Emerging Analytical Approaches for Complex Natural Product Analysis

The analysis of this compound, whether in a crude natural extract or a synthetic mixture, benefits significantly from modern, advanced analytical techniques. niscpr.res.in These emerging approaches, often involving the coupling of high-resolution separation methods with powerful spectroscopic detectors, offer unprecedented sensitivity and structural information from minute amounts of sample. nih.govmdpi.com

Hyphenated Techniques: The most powerful modern methods are "hyphenated techniques," which link a separation technique online with a spectroscopic detection method. nih.govmdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most extensively used separation technique for the phytochemical characterization of botanical extracts. nih.gov HPLC separates the components of a mixture, which are then directly ionized and analyzed by a mass spectrometer. This provides the molecular weight and fragmentation pattern of each component, allowing for rapid identification of known compounds like this compound and tentative identification of new, related alkaloids. rjpharmacognosy.ir Ultra-Performance Liquid Chromatography (UPLC-MS) offers even higher resolution and faster analysis times. rjpharmacognosy.ir

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. nih.gov It allows for the acquisition of full NMR spectra on compounds as they elute from the chromatography column. This is particularly useful for the unambiguous structure elucidation of novel compounds within a complex mixture without the need for prior isolation. nih.gov

Other Advanced Methods:

High-Performance Thin-Layer Chromatography (HPTLC): An advanced and quantitative form of TLC, HPTLC utilizes plates with smaller, more uniform particles, leading to higher resolution and sensitivity. amazonaws.com It can be automated and coupled with densitometric scanning for quantification or with mass spectrometry (HPTLC-MS) for compound identification directly from the plate. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a "green" chromatography technique that offers fast and efficient separations, particularly for chiral compounds, and can be readily coupled with MS.

These advanced methods are crucial in natural product research for dereplication—the rapid identification of known compounds in an extract—which saves time and resources by avoiding the re-isolation of well-characterized molecules. nih.gov They provide a comprehensive chemical fingerprint of an extract and are essential tools in modern drug discovery and quality control. sciltp.com

Table 3: Comparison of Advanced Analytical Techniques

| Technique | Principle | Primary Information Obtained | Key Advantage |

|---|---|---|---|

| HPLC-MS / UPLC-MS | Chromatographic separation followed by mass analysis. | Retention time, Molecular Weight, Fragmentation Pattern | High sensitivity and specificity for identification. rjpharmacognosy.ir |

| LC-NMR | Chromatographic separation followed by NMR analysis. | Full structural data (1H, 13C, 2D NMR) of separated compounds. | Unambiguous structure elucidation without isolation. nih.gov |

| HPTLC | High-efficiency planar chromatography. | High-resolution separation, Quantification. | High throughput, low cost, parallel analysis. amazonaws.com |

| SFC-MS | Chromatography using a supercritical fluid mobile phase. | Fast separation, especially for chiral molecules. | Environmentally friendly, rapid analysis. |

Computational Chemistry and Molecular Modeling Studies of Eburnamenine

Theoretical Approaches to Understanding Molecular Structure, Conformation, and Reactivity

Understanding the three-dimensional structure, conformational flexibility, and inherent reactivity of (-)-Eburnamenine is fundamental to elucidating its biological activity. Theoretical methods offer a powerful lens through which to examine these characteristics.

Quantum mechanical (QM) methods are essential for understanding the electronic structure, energy, and properties of molecules by solving the Schrödinger equation. idosr.orgresearchgate.netlibretexts.org Among the most versatile and popular QM methods is Density Functional Theory (DFT), which calculates the properties of a many-electron system based on its spatially dependent electron density. wikipedia.orgnih.gov DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying complex alkaloids. nih.gov

In the context of this compound, DFT calculations can be used to:

Determine Ground State Geometry: Optimize the molecule's three-dimensional structure to find its most stable energetic conformation.

Calculate Electronic Properties: Investigate properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and dipole moment, which are crucial for reactivity and intermolecular interactions.

Simulate Spectroscopic Data: Predict vibrational (IR) and NMR spectra, which can aid in the interpretation of experimental data and confirm structural assignments. nih.gov

A pertinent example is the use of DFT to investigate the structure, spectroscopy, and other properties of (±)‐1,2‐Dehydroaspidospermidine, an alkaloid related to the eburnane family. acs.org Such studies provide a theoretical framework for understanding the fundamental characteristics of the complex ring system shared by these compounds. The accuracy of DFT calculations can be further improved by selecting appropriate functionals and basis sets, with options like B3LYP being common choices for organic molecules. peerj.com Dispersion corrections can also be included to better account for non-covalent interactions, which are critical in biological systems. peerj.com

Table 1: Applications of Quantum Mechanical Methods in Alkaloid Research

| Computational Method | Application | Research Focus | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | Investigating the structure and properties of (±)‐1,2‐Dehydroaspidospermidine. | acs.org |

| DFT | Benchmarking for reaction energies | Assessing accuracy for modeling biochemical reactions. | peerj.com |

While QM methods describe the electronic state of a molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. idosr.orgmdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of conformational changes and intermolecular interactions. mdpi.comnih.gov This approach is crucial for understanding how flexible molecules like this compound behave in a dynamic environment, such as in solution or when interacting with a biological target. mdpi.comrsc.org

Key insights from MD simulations include:

Conformational Landscapes: Exploring the different shapes (conformations) a molecule can adopt and the energetic favorability of each state. For instance, MD simulations on evodiamine, another indole (B1671886) alkaloid, revealed significant conformational changes upon binding to its protein target, phosphodiesterase type 5 (PDE5). mdpi.com

Structural Stability: Assessing the stability of a protein-ligand complex over time. Simulations can show how the binding of a ligand like this compound might stabilize or induce changes in a protein's structure. mdpi.comnih.gov

Intermolecular Interactions: Characterizing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern the binding of the alkaloid to its receptor.

MD simulations have been used to show that conformational selection, where a ligand binds to a pre-existing conformation of a protein, can govern the binding preferences and specificity of drug molecules. nih.gov For this compound, MD could reveal whether it binds to a specific pre-existing shape of its target protein or induces a conformational change upon binding.

Studying the interaction of this compound with a large biological system, such as a protein or enzyme, presents a significant computational challenge. nih.gov While QM methods are too computationally expensive for such large systems, Molecular Mechanics (MM) force fields offer a faster, classical mechanics-based alternative. mpg.de However, MM cannot describe chemical reactions where bonds are formed or broken. gromacs.org

To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govwikipedia.org This approach combines the strengths of both methods:

The chemically active region (e.g., the alkaloid and the enzyme's active site) is treated with a high-accuracy QM method. mpg.denih.gov

The rest of the system (the bulk of the protein and surrounding solvent) is treated with a computationally efficient MM force field. mpg.denih.gov

The QM/MM approach is particularly valuable for studying enzyme-catalyzed reactions and provides a powerful tool for modeling chemical processes in a biological environment. nih.govgromacs.org For this compound, a QM/MM simulation could model its metabolism by a cytochrome P450 enzyme or its covalent interaction with a target protein, providing details on the reaction mechanism and transition states that would be inaccessible to either QM or MM alone. nih.gov

Computational Studies of Reaction Mechanisms in Eburnane Alkaloid Synthesis

The synthesis of complex natural products like the eburnane alkaloids often involves intricate reaction cascades. mdpi.comrsc.org Computational chemistry plays a vital role in elucidating the mechanisms of these reactions, helping to explain observed stereoselectivity and regioselectivity, and guiding the development of new synthetic routes. beilstein-journals.org

For example, computational studies can be used to model key steps in the synthesis of the eburnane skeleton. This includes investigating complex transformations such as conformation-directed cyclizations and rearrangements or photoredox-catalyzed radical cascades. acs.orgrsc.org By calculating the potential energy surfaces for proposed reaction pathways, chemists can identify the most likely transition states and intermediates. This insight helps to understand why a particular product is formed and can be used to optimize reaction conditions to improve yield and selectivity. Computational studies have been instrumental in proposing mechanisms for various alkaloid syntheses, including intramolecular Diels-Alder reactions involved in forming related complex ring systems. umich.edu

Molecular Docking and Protein-Ligand Interaction Modeling for Target Identification and Binding Affinity Prediction

A central goal in understanding the biological effects of this compound is to identify its molecular targets and characterize its interactions with them. openaccessjournals.com Molecular docking is a computational technique designed to predict how a small molecule (ligand) binds to a macromolecule (receptor), typically a protein. openaccessjournals.comnih.gov The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net

Applications of molecular docking for this compound include:

Virtual Screening: Docking large libraries of compounds against a known protein target to identify potential new inhibitors or activators. tarosdiscovery.com

Target Identification: Predicting potential protein targets for this compound by docking it against a panel of known protein structures. plos.org

Binding Mode Prediction: Generating a detailed 3D model of the protein-ligand complex, which shows the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the binding. nih.govyoutube.com

Molecular docking studies provide crucial insights into why eburnane alkaloids bind to specific targets and how they achieve their biological effects. openaccessjournals.comresearchgate.net For example, docking studies of β-carboline derivatives, which share structural motifs with indole alkaloids, have helped validate their binding within the active site of DNA topoisomerase IIα, revealing key interactions with DNA base pairs and amino acid residues. researchgate.net

Similarly, molecular docking combined with SAR (Structure-Activity Relationship) studies on Mitragyna alkaloids suggested a unique binding pose at the mu-opioid receptor, distinct from classical opioids. acs.org Such studies can explain the specificity of an alkaloid for one receptor over another. For this compound, docking could be used to compare its binding to various potential targets, helping to rationalize its observed pharmacological profile. By analyzing the predicted binding poses and interaction energies, researchers can form hypotheses about which structural features of the alkaloid are most important for binding affinity and specificity, guiding the design of more potent and selective analogs. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (±)-1,2-Dehydroaspidospermidine |

| (-)-Eburnaminol |

| (+)-Larutenine |

| (-)-Terengganensine B |

| (-)-Strempeliopine |

| (-)-Terengganensine A |

| Evodiamine |

| Norharman |

| Trigonostemine A |

| Trigonostemine B |

| Berberine |

| Palmatine |

| Jatrorrhizine |

| Sanguinarine |

| Mitragynine |

Prediction of Spectroscopic Properties and Conformational Analysis for Structural Characterization

Computational chemistry serves as a powerful tool in the structural elucidation of complex natural products like this compound. jstar-research.com Through the application of quantum mechanical methods, researchers can predict spectroscopic features and analyze the conformational landscape of the molecule, providing data that corroborates and aids in the interpretation of experimental findings. kallipos.gr

Conformational analysis is a critical first step in the computational study of flexible molecules such as this compound. The molecule's structure is not static; it exists as an equilibrium of different three-dimensional shapes, or conformers. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to identify the stable low-energy conformers and determine their relative population distribution. jstar-research.com Understanding the preferred conformation is essential, as it influences not only the molecule's reactivity but also its spectroscopic properties. researchgate.net The synthesis of eburnane-type alkaloids can be directed by these conformational preferences. researchgate.net

Once the significant conformers are identified, their spectroscopic properties can be calculated. This theoretical data is invaluable for the definitive assignment of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts from first principles. scirp.org By comparing the GIAO-calculated shifts for a proposed structure with the experimental NMR data, scientists can confidently assign the complex signals in the ¹H and ¹³C NMR spectra, which is a cornerstone for structural verification. scirp.orgcsic.es

Vibrational Spectroscopy: Computational models can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the molecule. mdpi.com These theoretical spectra help in assigning the various stretching and bending modes observed in experimental spectra, confirming the presence of specific functional groups and bonding arrangements. scirp.org

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules like this compound, ECD spectroscopy is crucial for determining the absolute configuration. Time-Dependent Density Functional Theory (TDDFT) is used to simulate the ECD spectrum. acs.org The calculated spectrum is then compared to the experimentally measured one. A good match between the theoretical spectrum of a specific enantiomer and the experimental data allows for the unambiguous assignment of the absolute stereochemistry at its chiral centers. acs.org This technique has been successfully applied to establish the absolute configuration of various eburnane alkaloids. acs.org

The table below summarizes the computational techniques used for the structural characterization of molecules like this compound.

| Computational Method | Application | Predicted Property | Importance in Structural Characterization |

| Density Functional Theory (DFT) | Geometry optimization to find low-energy conformers. jstar-research.com | Molecular geometry, Relative energies | Provides the most stable 3D structure for further analysis. researchgate.net |

| GIAO (within DFT) | Calculation of nuclear magnetic shielding tensors. scirp.org | ¹H and ¹³C NMR chemical shifts | Aids in the assignment of complex experimental NMR spectra, confirming connectivity and stereochemistry. scirp.org |

| DFT Vibrational Analysis | Calculation of harmonic and anharmonic vibrational frequencies. mdpi.com | IR and Raman spectra | Helps assign functional groups and fingerprint regions in experimental vibrational spectra. mdpi.com |

| TDDFT | Calculation of electronic transition energies and rotational strengths. acs.org | Electronic Circular Dichroism (ECD) spectrum | Crucial for the non-ambiguous determination of the molecule's absolute configuration. acs.org |

Application of Machine Learning and Data Science in Eburnamenine (B1235447) Research

The fields of machine learning (ML) and data science are increasingly being applied in drug discovery and natural product research, offering powerful methods for prediction and analysis. nih.govnih.gov While specific, published ML models focusing exclusively on this compound are not prevalent, the established methodologies are directly applicable to its study.

Machine learning models can be trained to predict the biological activity of molecules, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.gov The general workflow involves several key steps:

Data Collection: A dataset is assembled, comprising a series of molecules related to this compound (e.g., other eburnane-type alkaloids) with experimentally determined biological activities.

Descriptor Calculation: For each molecule, a large number of numerical features, or "molecular descriptors," are computationally generated. These descriptors encode various aspects of the molecule's topology, geometry, and electronic structure. nih.gov

Model Training: ML algorithms, such as random forest regression, support vector machines, or neural networks, are trained on this dataset. nih.gov The algorithm learns the complex relationship between the molecular descriptors (input) and the biological activity (output).

Prediction: Once trained, the model can be used to predict the activity of new, untested eburnane alkaloids, helping to prioritize which compounds to synthesize or isolate for further testing. nih.gov This approach significantly accelerates the discovery of molecules with desired therapeutic properties. nih.gov

Data science encompasses the broader tools and processes used to extract insights from large and complex datasets. nih.gov In the context of eburnamenine research, data science applications include:

Database Mining: Using data mining techniques to search vast chemical databases like PubChem or ChEMBL for molecules that are structurally similar to this compound. nih.gov This can uncover compounds with potentially related biological activities that may have been overlooked.

Big Data Analysis: The healthcare industry generates massive datasets from clinical and research activities. nih.gov Data science provides the framework to analyze this "big data," potentially identifying correlations between the use of certain compound classes and patient outcomes, or managing the large output from high-throughput screening and spectroscopic analyses. nih.govnih.gov

Medical Image Analysis: In a related application, ML algorithms have been developed to aid in the analysis of medical images. For instance, derivatives of eburnamenine have been studied as imaging agents, and machine learning has been used to classify plaque components in arteries from imaging data, demonstrating an intersection of this chemical class with data science in diagnostics. neurology.orgunipi.it

The following table outlines potential applications of these technologies in the study of this compound.

| Technology | Application Area | Methodology | Potential Outcome |

| Machine Learning | Bioactivity Prediction (QSAR) | Train regression/classification models on known eburnane alkaloids and their activities. nih.gov | Prediction of the therapeutic potential of new or hypothetical eburnamenine derivatives. |

| Machine Learning | ADMET Prediction | Use ML models trained on large datasets to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage in silico assessment of the drug-likeness of this compound and its analogues. |

| Data Science | Chemical Database Mining | Employ similarity searching and clustering algorithms on databases like PubChem, ChEMBL. nih.gov | Identification of structurally related compounds with known activities, informing new research directions. |

| Data Science | High-Throughput Data Analysis | Apply data analysis and visualization tools to results from screening or spectroscopic experiments. nih.gov | Efficiently identify trends, hits, and outliers from large-scale experimental data. |

Future Perspectives in Eburnamenine Research

Development of More Efficient, Sustainable, and Scalable Synthetic Routes for Eburnane Alkaloids

The total synthesis of eburnane alkaloids, including (-)-eburnamenine, has historically been a formidable challenge due to the molecule's complex, stereochemically dense framework. Existing synthetic routes, while elegant, often suffer from being lengthy, low-yielding, and difficult to scale up, which limits the accessibility of these compounds for extensive biological evaluation and development. Future research will prioritize the development of synthetic strategies that are not only efficient but also sustainable and economically viable.

Key areas of focus will include:

Asymmetric Catalysis: Innovations in asymmetric catalysis, including organocatalysis and transition-metal catalysis, will be crucial for establishing the critical C12b stereocenter with high enantioselectivity early in the synthetic sequence, thereby avoiding tedious chiral resolutions or the use of expensive chiral pool starting materials.

C-H Activation/Functionalization: Leveraging modern C-H activation methodologies to directly install functional groups onto the indole (B1671886) or piperidine (B6355638) rings of synthetic intermediates. This approach bypasses the need for traditional, multi-step sequences involving protecting groups and pre-functionalized substrates, aligning with the principles of green chemistry.

Flow Chemistry and Biocatalysis: The integration of continuous flow chemistry can enhance the safety, reproducibility, and scalability of key synthetic steps, particularly those involving hazardous reagents or unstable intermediates. Furthermore, the use of engineered enzymes (biocatalysis) for specific transformations, such as stereoselective reductions or oxidations, offers a highly sustainable and efficient alternative to conventional chemical reagents.

The table below summarizes the evolution from traditional to future-forward synthetic approaches for eburnane alkaloids.

| Synthetic Aspect | Traditional Approaches | Future-Oriented Approaches | Primary Benefit of Future Approach |

|---|---|---|---|

| Stereocontrol | Chiral pool starting materials, late-stage resolution | Asymmetric catalysis (organo-, metal-), biocatalysis | Efficiency, higher enantiopurity |

| Route Length | Linear, multi-step (15+ steps) | Convergent synthesis, cascade reactions | Increased overall yield, reduced time |

| Efficiency | Low atom and step economy, protecting groups | C-H activation, atom-economical reactions | Reduced waste, streamlined synthesis |

| Scalability | Batch processing, challenging scale-up | Continuous flow chemistry, process optimization | Improved safety, consistency, and throughput |

| Sustainability | Stoichiometric toxic reagents, organic solvents | Biocatalysis, use of greener solvents, catalysis | Reduced environmental impact |

Exploration of Novel Biological Targets and Undiscovered Molecular Mechanisms

While the inhibitory effects of eburnane alkaloids on phosphodiesterase type 1 (PDE1) and certain ion channels are well-documented, it is highly probable that their pleiotropic biological activities arise from interactions with additional, currently unknown molecular targets. A significant future direction is the systematic deconvolution of the complete target profile of this compound and its analogs. This exploration is essential for a comprehensive understanding of their mechanism of action and for identifying new therapeutic opportunities.

Advanced chemical biology and proteomic techniques will spearhead this effort:

Affinity-Based Protein Profiling (ABPP): This involves designing and synthesizing chemical probes based on the eburnamenine (B1235447) scaffold. These probes, featuring a reactive group and a reporter tag, can be used to covalently label binding partners in complex biological samples (e.g., cell lysates or living cells). Subsequent enrichment and identification via mass spectrometry can reveal direct protein targets.

Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to ligand binding. The binding of this compound to a target protein will typically increase its melting temperature, allowing for unbiased, system-wide identification of targets in their native cellular environment.

Phenotypic and Genetic Screening: High-content phenotypic screening can identify novel cellular effects of eburnamenine derivatives. Subsequent genetic approaches, such as CRISPR-Cas9 knockout or activation screens, can then be employed to identify the genes (and their protein products) that are essential for mediating the observed phenotype, thereby implicating them as potential targets or key pathway components.

The discovery of novel targets could reframe the therapeutic potential of the eburnane scaffold, potentially expanding its applications into new disease areas beyond cerebrovascular and neurodegenerative disorders.

Advancements in Structure-Based Drug Design and De Novo Molecule Design for Eburnane Alkaloids

The future of eburnane alkaloid development will be heavily influenced by computational and structure-based design strategies. These approaches aim to rationally design new molecules with enhanced potency, selectivity, and drug-like properties, moving beyond traditional trial-and-error medicinal chemistry.

Structure-Based Drug Design (SBDD): A critical prerequisite for SBDD is obtaining high-resolution three-dimensional structures of eburnane alkaloids in complex with their protein targets (e.g., PDE1) via X-ray crystallography or cryogenic electron microscopy (cryo-EM). With this structural information, medicinal chemists can visualize the precise binding interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This insight will guide the rational design of new analogs. For example, modifications to the ethyl group at the C/D ring junction or functionalization of the indole nucleus could be designed to exploit specific pockets within the target's active site to improve affinity and selectivity over other PDE isozymes.

De Novo Design: Going a step further, de novo design algorithms can use the structural information from a target's binding site to generate entirely new molecular structures, distinct from the natural eburnane scaffold, that are computationally predicted to bind with high affinity. These algorithms can be constrained to generate synthetically feasible molecules with desirable physicochemical properties. This approach could lead to the discovery of novel chemotypes that mimic the pharmacological action of this compound but possess superior properties or novel intellectual property.

The synergy between SBDD and de novo design will accelerate the discovery of next-generation eburnane-type therapeutics, optimizing them for specific targets and minimizing off-target effects.

Integration of "Omics" Technologies with Chemical Biology Studies for Comprehensive Mechanistic Understanding

To move beyond a single-target view, future research will integrate systems biology approaches with classical pharmacology. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide an unbiased, holistic view of the cellular response to this compound.

When a biological system (e.g., a neuronal cell culture) is treated with this compound, a multi-omics analysis can reveal:

Transcriptomics (e.g., RNA-Seq): Identifies all genes whose expression is either up- or down-regulated by the compound. This can uncover entire signaling pathways and gene regulatory networks affected by the drug, providing clues about its downstream functional consequences.

Proteomics: Quantifies global changes in protein expression and post-translational modifications (such as phosphorylation). This provides a more direct link to cellular function than transcriptomics and can confirm that changes in gene expression translate to the protein level. It can also identify signaling cascades (e.g., kinase pathways) that are modulated by the compound.

Metabolomics: Measures fluctuations in the levels of small-molecule metabolites (e.g., amino acids, lipids, neurotransmitters). This can reveal how this compound impacts cellular energy metabolism, neurotransmitter synthesis, or oxidative stress pathways.

By integrating these large datasets, researchers can construct comprehensive network models of the compound's mechanism of action. This approach is powerful for validating known targets, discovering new ones, identifying biomarkers of drug response, and predicting potential off-target effects.

Refinement of Computational Models for Enhanced Predictive Power in Eburnamenine Research

Computational modeling is already an integral part of drug discovery, but its predictive power is continually improving. Future research on this compound will benefit from and contribute to the refinement of these in silico tools.

Key areas for advancement include:

Molecular Dynamics (MD) Simulations: While traditional molecular docking provides a static snapshot of binding, advanced MD simulations can model the dynamic behavior of the eburnamenine-protein complex over time. This accounts for protein flexibility, the role of solvent molecules, and can reveal multiple binding modes or allosteric effects not visible in static models.

Enhanced Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate predictions of binding affinity compared to simpler docking scores. As computational power increases, these rigorous methods will become more routine for ranking and prioritizing novel eburnane analogs before synthesis.

Artificial Intelligence and Machine Learning (AI/ML): AI/ML models can be trained on existing data for eburnane alkaloids and other compounds to predict a wide range of properties, including biological activity (QSAR), absorption, distribution, metabolism, and excretion (ADME). These models can screen vast virtual libraries of potential analogs, identifying candidates with the highest probability of success and accelerating the design-build-test-learn cycle.

The table below contrasts current and future computational modeling techniques in the context of eburnamenine research.

| Computational Task | Current Standard Method | Future Refined Method | Advantage of Refined Method |

|---|---|---|---|

| Binding Pose Prediction | Static Molecular Docking | Long-timescale Molecular Dynamics (MD) Simulations | Accounts for protein flexibility and solvent effects |

| Binding Affinity Prediction | Docking Scores, MM/GBSA | Free Energy Perturbation (FEP), Thermodynamic Integration (TI) | Higher accuracy and correlation with experimental data |

| New Candidate Screening | Structure-Activity Relationship (SAR), QSAR | Generative AI/ML Models, Multi-parameter Optimization | Screens larger chemical space, predicts multiple properties |

| Mechanism of Action | Single target modeling | Systems biology modeling, integration of omics data | Provides a holistic view of drug effects on cellular networks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.